molecular formula C20H18O5 B11257342 ethyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate

ethyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate

Cat. No.: B11257342
M. Wt: 338.4 g/mol
InChI Key: VXTRWZCFDYTQDT-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE typically involves the condensation of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticoagulant activities.

    Industry: Used in the development of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation. The compound’s anti-inflammatory effects could be due to the modulation of inflammatory mediators and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 2-(4-methyl-2-oxo-3-phenylchromen-6-yl)oxyacetate

InChI

InChI=1S/C20H18O5/c1-3-23-18(21)12-24-15-9-10-17-16(11-15)13(2)19(20(22)25-17)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3

InChI Key

VXTRWZCFDYTQDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3

Origin of Product

United States

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